4,4'-Dichlorobutyrophenone chemical properties and structure
4,4'-Dichlorobutyrophenone chemical properties and structure
An In-depth Technical Guide to 4,4'-Dichlorobutyrophenone: Properties, Synthesis, and Applications
Introduction
4,4'-Dichlorobutyrophenone is a halogenated aromatic ketone that serves as a critical intermediate in organic synthesis, most notably in the pharmaceutical industry. Its specific structural features, including a reactive carbonyl group and two chlorine substituents, make it a versatile precursor for constructing more complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, detailed analytical characterization, a representative synthetic protocol, and its primary applications, with a focus on its role in drug development.
Chemical Identity and Molecular Structure
A precise understanding of the molecule's structure is foundational to appreciating its reactivity and function.
Nomenclature and Identifiers
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IUPAC Name : 4-chloro-1-(4-chlorophenyl)butan-1-one[1]
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Synonyms : 4,4'-Dichlorobutyrophenone
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CAS Number : 40877-09-6[1]
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Molecular Formula : C₁₀H₁₀Cl₂O[1]
Molecular Structure
The structure consists of a butyrophenone core with two chlorine atoms. One is attached at the para-position (position 4) of the phenyl ring, and the other is at the terminal position (position 4) of the butyryl side chain.
Caption: 2D structure of 4,4'-Dichlorobutyrophenone.
Physicochemical Properties
The physical and chemical properties of a compound dictate its behavior in various systems, including solubility, reactivity, and phase.
Qualitative Description
4,4'-Dichlorobutyrophenone is typically a solid at room temperature, often appearing as a white powder.
Quantitative Data Summary
The following table summarizes key physicochemical properties, which are crucial for designing experimental conditions for synthesis, purification, and analysis.
| Property | Value | Source |
| Molecular Weight | 217.09 g/mol | [1] |
| Exact Mass | 216.0108703 Da | [1] |
| Melting Point | 42 - 43 °C | |
| Boiling Point | 209 - 210 °C | |
| Density | ~1.23 g/cm³ | [2][3] |
| Appearance | White Solid / Powder | [4] |
| Solubility | Soluble in organic solvents like ethanol and dichloromethane; insoluble in water. | [3] |
Synthesis and Manufacturing
The synthesis of butyrophenone derivatives often involves a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution is a cornerstone of organic synthesis for creating carbon-carbon bonds to an aromatic ring.
Synthetic Pathway: Friedel-Crafts Acylation
A common and efficient method for synthesizing 4,4'-Dichlorobutyrophenone is the Friedel-Crafts acylation of chlorobenzene with 4-chlorobutyryl chloride. A Lewis acid catalyst, typically aluminum chloride (AlCl₃), is required to activate the acyl chloride, making it a potent electrophile that can attack the electron-rich chlorobenzene ring. The para-substitution is favored due to the directing effect of the chlorine atom on the benzene ring and steric hindrance at the ortho positions.
Caption: Workflow for the Friedel-Crafts synthesis of 4,4'-Dichlorobutyrophenone.
Experimental Protocol: Synthesis
This protocol is a representative procedure for the laboratory-scale synthesis via Friedel-Crafts acylation.
Materials:
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Chlorobenzene
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4-Chlorobutyryl chloride
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Anhydrous aluminum chloride (AlCl₃)
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Dichloromethane (DCM, anhydrous)
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Hydrochloric acid (HCl), dilute aqueous solution
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Saturated sodium bicarbonate solution
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Anhydrous magnesium sulfate (MgSO₄)
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Round-bottom flask, addition funnel, condenser, magnetic stirrer
Procedure:
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Setup: Assemble a dry round-bottom flask equipped with a magnetic stirrer, an addition funnel, and a condenser under an inert atmosphere (e.g., nitrogen or argon).
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Reactant Loading: Charge the flask with anhydrous aluminum chloride and anhydrous dichloromethane. Cool the mixture in an ice bath to 0-5 °C.
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Addition of Acyl Chloride: Add 4-chlorobutyryl chloride dropwise to the stirred suspension of AlCl₃ in DCM.
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Addition of Chlorobenzene: Following the addition of the acyl chloride, add chlorobenzene dropwise via the addition funnel, maintaining the temperature between 0-5 °C.
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Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC or GC).
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Quenching: Carefully quench the reaction by slowly pouring the mixture over crushed ice and dilute HCl to decompose the aluminum chloride complex.
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Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and finally, brine.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography to yield pure 4,4'-Dichlorobutyrophenone.
Analytical Characterization
Confirming the identity and purity of a synthesized compound is paramount. A combination of spectroscopic techniques provides a comprehensive chemical fingerprint.
Caption: Workflow for the analytical characterization of 4,4'-Dichlorobutyrophenone.
Spectroscopic Data Interpretation
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Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[5]
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¹H NMR : The proton NMR spectrum will show distinct signals corresponding to the aromatic and aliphatic protons. The aromatic protons on the dichlorophenyl ring will appear as two doublets in the downfield region (approx. 7.5-8.0 ppm) due to their proximity to the electron-withdrawing carbonyl group. The aliphatic protons of the butyl chain will appear as triplets in the upfield region (approx. 2.0-3.8 ppm).
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¹³C NMR : The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon (highly deshielded, ~195-200 ppm), aromatic carbons (128-140 ppm), and the aliphatic carbons of the side chain (~25-45 ppm).[6]
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Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a molecule.[7]
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A strong, sharp absorption band around 1680-1700 cm⁻¹ is characteristic of the C=O (carbonyl) stretching vibration of the ketone.
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Bands in the 1585-1600 cm⁻¹ region correspond to C=C stretching within the aromatic ring.[8]
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Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹ .[9]
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C-Cl stretching vibrations typically appear in the fingerprint region, around 700-800 cm⁻¹ .
-
-
Mass Spectrometry (MS) : MS provides information about the mass and fragmentation pattern of the molecule, confirming its molecular weight and elemental composition.
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In a mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 216, with characteristic isotopic peaks (M+2, M+4) due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes).
-
Common fragmentation patterns would involve cleavage alpha to the carbonyl group (McLafferty rearrangement) and loss of the chlorobutyl side chain.
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Summary of Analytical Data
| Technique | Feature | Expected Observation |
| ¹H NMR | Aromatic Protons | Two doublets, ~7.5-8.0 ppm |
| Aliphatic Protons | Three multiplets (triplets), ~2.0-3.8 ppm | |
| ¹³C NMR | Carbonyl Carbon | ~195-200 ppm |
| Aromatic Carbons | ~128-140 ppm | |
| IR | C=O Stretch | Strong, sharp band at ~1685 cm⁻¹ |
| C-Cl Stretch | ~700-800 cm⁻¹ | |
| MS | Molecular Ion (M⁺) | m/z 216 (with Cl isotope pattern) |
Applications in Drug Development
4,4'-Dichlorobutyrophenone is a key building block, particularly in the synthesis of butyrophenone-class antipsychotic drugs.
Intermediate for Haloperidol Synthesis
The most prominent application of 4,4'-Dichlorobutyrophenone is as a direct precursor to Haloperidol , a widely used typical antipsychotic medication for treating schizophrenia and other psychiatric disorders.[10] The butyrophenone scaffold is a well-established pharmacophore for dopamine D₂ receptor antagonists.
The synthesis involves a nucleophilic substitution reaction where the terminal chlorine atom on the butyryl chain of 4,4'-Dichlorobutyrophenone is displaced by the secondary amine of 4-(4-chlorophenyl)-4-hydroxypiperidine.[11]
Caption: Synthetic pathway from 4,4'-Dichlorobutyrophenone to Haloperidol.
This transformation highlights the strategic importance of 4,4'-Dichlorobutyrophenone, as the two distinct chlorine atoms allow for sequential and regioselective reactions, a critical aspect of complex molecule synthesis.
Safety and Handling
Proper handling of chemical reagents is essential for laboratory safety.
GHS Hazard Classification
According to safety data sheets, 4,4'-Dichlorobutyrophenone is classified with the following hazards:
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H302 : Harmful if swallowed[1]
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H315 : Causes skin irritation[1]
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H318 : Causes serious eye damage[1]
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H335 : May cause respiratory irritation[1]
Recommended Handling Procedures
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Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[4]
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
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Skin Contact: Remove contaminated clothing and wash skin with plenty of soap and water. Seek medical attention if irritation persists.
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Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.
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Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
Conclusion
4,4'-Dichlorobutyrophenone is a compound of significant industrial and scientific importance. Its well-defined chemical properties, predictable reactivity, and established synthetic routes make it an invaluable intermediate in organic chemistry. Its critical role as a precursor in the synthesis of essential medicines like Haloperidol underscores its contribution to the pharmaceutical field. A thorough understanding of its structure, properties, and safe handling is crucial for researchers and professionals in drug development and chemical manufacturing.
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2',4'-Dichlorobutyrophenone | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry . PharmaCompass.com. [Link]
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2,4-Dichlorobutyrophenone . ChemBK. [Link]
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4,4'-Dichlorobenzophenone . NIST WebBook. [Link]
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4,4'-Dichlorobenzophenone . NIST WebBook. [Link]
- Synthesis of haloperidol.
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Infrared Spectroscopy . Michigan State University Chemistry. [Link]
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Synthesis of new haloperidol analogues and characterization of their interactions with alpha-adrenoceptors . PubMed Central. [Link]
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Infrared Spectra of Some Common Functional Groups . Chemistry LibreTexts. [Link]
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Table of Characteristic IR Absorptions . Palacký University Olomouc. [Link]
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Nuclear Magnetic Resonance Spectroscopy . Michigan State University Chemistry. [Link]
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